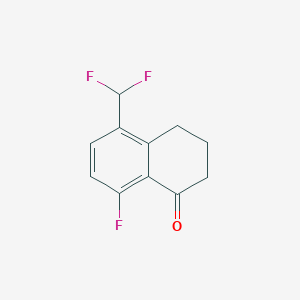

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

5-(difluoromethyl)-8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-8-5-4-7(11(13)14)6-2-1-3-9(15)10(6)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSSVKSYCYMUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744314 | |

| Record name | 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092349-35-3 | |

| Record name | 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination and Difluoromethylation Techniques

A key approach to introducing the difluoromethyl group involves nucleophilic difluoromethylation using specialized reagents. According to recent advances, stereoselective nucleophilic difluoromethylation can be achieved using (R)-2-pyridyl difluoromethyl sulfoximine reagents, which facilitate the introduction of difluoro(aminosulfonyl)methyl groups into carbonyl compounds under mild conditions with high stereoselectivity.

- The reaction is typically performed under nitrogen atmosphere.

- Ketones are treated with the sulfoximine reagent in the presence of a base.

- The mixture is purified by silica gel chromatography to isolate the desired diastereomer.

- The method allows late-stage modification of complex molecules, indicating its applicability to dihydronaphthalenone derivatives.

Photoredox Catalysis for Difluoromethylation

Another method involves visible-light-promoted difluoromethylation using blue LED irradiation with palladium catalysis and appropriate bases such as sodium carbonate. This approach enables the coupling of allyl acetates with bromodifluoromethyl ketones to form difluoromethylated dihydronaphthalenone derivatives.

| Reagent/Condition | Details |

|---|---|

| Catalyst | Pd complex with diphenylphosphinomethane (DPPM) (10 mol%) |

| Base | Na2CO3 (2.5 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Light Source | Blue LEDs (5 cm distance) |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

The reaction proceeds via radical intermediates, as supported by trapping experiments with TEMPO, confirming a radical mechanism for difluoromethyl group incorporation.

Synthesis of Key Intermediates

The preparation of 2-bromo-2,2-difluoroacetophenones, essential intermediates for the difluoromethylation step, is accomplished by:

- Formation of enols from ethyl 2,2,2-trifluoroacetate and ketones.

- Fluorination with Selectfluor® to generate gem-diol intermediates.

- Bromination with N-bromosuccinimide (NBS) to yield 2-bromo-2,2-difluoroacetophenones.

Summary of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Formation of dihydronaphthalenone core | Cyclization/Reduction | Starting ketones, acid/base catalysts | 3,4-Dihydronaphthalen-1(2H)-one scaffold |

| Introduction of 8-fluoro substituent | Electrophilic fluorination | Selectfluor or similar fluorinating agents | 8-Fluoro substitution |

| Preparation of difluoromethyl intermediate | Bromination/Fluorination | Selectfluor, NBS | 2-bromo-2,2-difluoroacetophenones |

| Difluoromethylation at 5-position | Pd-catalyzed photoredox reaction | Pd-DPPM catalyst, Na2CO3, blue LEDs, DCE | 5-(Difluoromethyl) substitution |

| Oxidation/Functionalization | Oxidation | Cerium ammonium nitrate (CAN) | Final product with desired oxidation state |

Research Findings and Analytical Data

- High stereoselectivity is achieved using chiral sulfoximine reagents for nucleophilic difluoromethylation.

- Photoredox catalysis under blue LED irradiation provides an efficient and mild route to install difluoromethyl groups on complex scaffolds.

- Radical trapping experiments confirm the radical nature of difluoromethylation steps, ensuring mechanistic understanding for optimization.

- Yields for difluoromethylation steps typically range from moderate to high (50-90%), depending on substrate and conditions.

- Analytical data such as HRMS (High-Resolution Mass Spectrometry) confirms the molecular formula and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthalenone derivatives with various functional groups.

Scientific Research Applications

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a compound of growing interest in various fields of scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a building block in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances biological activity and metabolic stability.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, a study demonstrated that fluorinated naphthalene derivatives could inhibit tumor growth in specific cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Material Science

The compound's fluorinated nature makes it suitable for applications in material science, particularly in developing advanced polymers and coatings that require enhanced chemical resistance and thermal stability.

Case Study: Polymer Development

In a recent study, incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents, making them ideal for use in harsh environments .

Agrochemicals

Due to its structural features, this compound is being explored for use in agrochemicals. The presence of fluorine can enhance the efficacy and persistence of pesticides.

Case Study: Pesticide Formulation

A formulation study highlighted that integrating this compound into pesticide mixtures resulted in improved efficacy against certain pests while minimizing environmental impact .

Data Tables

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Data Tables

Table 2: Fluorinated Analogs

| Compound | CAS Number | Substituents | Key Feature |

|---|---|---|---|

| Target Compound | N/A | 5-(Difluoromethyl), 8-F | Dual fluorination for stability |

| 5-Fluoro-8-methyl | 1935209-55-4 | 5-Methyl, 8-F | Methyl vs. difluoromethyl comparison |

| 5-Fluoro | 137466-14-9 | 5-F | Mono-fluorination baseline |

Biological Activity

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has attracted attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a naphthalenone scaffold with difluoromethyl and fluoro groups that enhance its stability and reactivity. The electronegative fluorine atoms can significantly influence the compound's interactions with biological targets, such as enzymes and receptors. This interaction may modulate their activity through various mechanisms, including hydrogen bonding and other non-covalent interactions .

Antitumor Activity

Research has indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit promising antitumor properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it can induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Certain derivatives have demonstrated the ability to modulate allergic and inflammatory responses, suggesting a role in treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range against cancer cell lines, indicating potent inhibitory effects on cell proliferation .

- Mechanism of Action : The mechanism involves binding to specific targets within the cell, leading to alterations in key signaling pathways associated with cell growth and survival .

Data Table: Biological Activity Overview

| Biological Activity | Effect | IC50 Values | Target |

|---|---|---|---|

| Antitumor | Cell cycle arrest | Low micromolar range | Tubulin |

| Anti-inflammatory | Modulation of responses | Not specified | Inflammatory mediators |

| Antimicrobial | Growth inhibition | Varies by strain | Various bacterial strains |

Q & A

Q. What are the recommended methods for synthesizing 5-(difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is a widely used method for synthesizing dihydronaphthalenone derivatives. This involves reacting a substituted acetophenone with an aldehyde under basic conditions, followed by cyclization. For fluorinated analogs like the target compound, fluorinated benzaldehydes or ketones are employed as precursors. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to accommodate electron-withdrawing fluorine substituents, which may reduce reactivity .

Q. How is the crystal structure of this compound determined, and what software is typically used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXL for refinement) is commonly used for small-molecule crystallography due to its robustness in handling complex substituents like difluoromethyl and fluoro groups. Hydrogen atoms are often placed in idealized positions, and weak interactions (e.g., C–H···π) are analyzed to understand packing motifs .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes cytotoxicity assays (e.g., MTT or SRB against cancer cell lines), antifungal tests (microdilution assays), and enzyme inhibition studies (e.g., kinase or protease targets). Fluorinated compounds are prioritized for blood-brain barrier permeability studies due to fluorine’s lipophilicity-enhancing properties .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s conformational stability and intermolecular interactions?

Fluorine atoms induce stereoelectronic effects, altering bond angles and torsion angles (e.g., C–F bonds are ~1.35 Å). In crystal structures, fluorinated moieties participate in weak hydrogen bonds (C–F···H–C) or halogen-π interactions, stabilizing specific conformations. For example, the difluoromethyl group may increase metabolic stability by resisting oxidative degradation, a critical factor in drug design .

Q. What challenges arise in refining crystallographic data for halogenated dihydronaphthalenones?

Heavy atoms like fluorine and bromine cause significant electron density distortions, complicating refinement. SHELXL’s constraints (e.g., DFIX for bond distances) and disorder modeling are essential. Advanced tools like Hirshfeld surface analysis can resolve ambiguities in weak interactions, which are common in halogenated systems .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding to proteins like P-glycoprotein (P-gp) or angiotensin-converting enzyme (ACE). Pharmacophore models should account for fluorine’s electronegativity and steric effects. For instance, fluorinated analogs of 1-tetralones have shown enhanced binding affinity to adenosine receptors in neurodegenerative disease models .

Q. What strategies resolve contradictions in SAR studies for fluorinated derivatives?

Discrepancies in structure-activity relationships (SAR) often arise from substituent positioning. For example, 8-fluoro substitution may enhance bioactivity in one system but reduce it in another due to target-specific steric constraints. Dual-parameter analyses (e.g., Hammett σ values for electronic effects and Craig plots for steric effects) can reconcile these contradictions .

Methodological Considerations

Q. How to optimize synthetic yields for electron-deficient fluorinated precursors?

Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Catalytic amounts of Lewis acids (e.g., BF₃·Et₂O) can activate carbonyl groups in fluorinated ketones. Microwave-assisted synthesis may reduce reaction times and improve yields for thermally sensitive intermediates .

Q. What analytical techniques validate purity and structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR (at 470 MHz or higher) resolves complex splitting patterns from difluoromethyl groups. Differential scanning calorimetry (DSC) detects polymorphic transitions, critical for reproducibility in biological assays .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Re-evaluate force field parameters (e.g., fluorine’s van der Waals radius in docking software) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics. Free-energy perturbation (FEP) calculations can quantify fluorine’s contribution to binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.